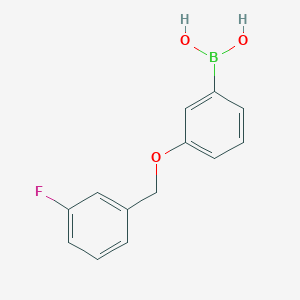

(3-((3-氟苄基)氧基)苯基)硼酸

描述

“(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C₁₃H₁₂BFO₃ . It has a molecular weight of 246.0420 g/mol .

Synthesis Analysis

The synthesis of “(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid” and similar boronic acid compounds has been discussed in various studies . The preparation of compounds with this chemical group is relatively simple and well known .

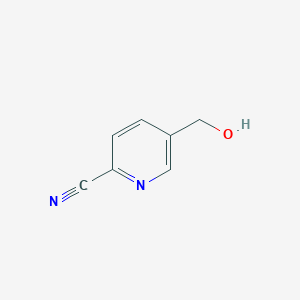

Molecular Structure Analysis

The molecular structure of “(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is characterized by a dioxy-boron fragment that is close to co-planar with the benzene ring to which the B atom is connected . The dihedral angle between the two benzene rings is 14.8° .

Chemical Reactions Analysis

Boronic acids, such as “(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid”, have been tested for the inhibition of NorA efflux pump, and compounds 6-(3-phenylpropoxy)pyridine-3-boronic acid (76) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (77) proved to be efficient .

Physical And Chemical Properties Analysis

“(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid” has a density of 1.3±0.1 g/cm³, a boiling point of 425.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 71.6±3.0 kJ/mol, and it has a flash point of 210.8±31.5 °C . The compound has a molar refractivity of 64.5±0.4 cm³, and its polar surface area is 50 Ų .

科学研究应用

生物医药和药物开发

4-(3’-氟苄氧基)苯基硼酸是生物医药领域的关键化合物,特别是在开发新药和疗法方面。 它作为合成靶向特定受体或途径的药物分子的构建模块,在治疗某些疾病方面至关重要 .

有机合成

这种化合物由于其反应性和多功能性而被用作有机合成的起始原料。 它在创建用于各种化学反应和过程的复杂分子中发挥着重要作用 .

丝氨酸蛋白酶和激酶的抑制 苯基硼酸,包括(3-((3-氟苄基)氧基)苯基)硼酸,作为丝氨酸蛋白酶和激酶的抑制剂。 这些酶已知会增加肿瘤细胞的生长、进展和转移,因此这些化合物在癌症研究中具有价值 .

硼中子俘获疗法 (BNCT)

硼化合物是 BNCT 的组成部分,BNCT 是一种用于治疗肿瘤的放射疗法。 硼被引入肿瘤细胞,然后用中子照射,导致反应杀死癌细胞 .

碳水化合物识别

苯基硼酸可以与糖和二醇化合物可逆结合,使它们能够识别血液中的葡萄糖和癌细胞中的唾液酸 (SA) 等碳水化合物。 这种特性在生物医药传感器和靶向癌症治疗中特别有用 .

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with diols in the target molecules .

Mode of Action

The mode of action of 3-(3’-Fluorobenzyloxy)phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets. The boronic acid moiety in the compound can interact with diols in the target molecules, leading to changes in the target’s function .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

The compound’s molecular weight (246042 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.

Result of Action

The compound’s potential to form reversible covalent bonds with diols in target molecules suggests that it could modulate the function of these targets, leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-(3’-Fluorobenzyloxy)phenylboronic acid could be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions is known to be influenced by the reaction conditions . Additionally, the compound’s Log Kow value, a measure of its lipophilicity, could influence its absorption and distribution in the body .

生化分析

Biochemical Properties

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is crucial in the development of sensors and inhibitors for enzymes that contain diol groups. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with their active sites. These interactions can modulate the activity of the enzymes, making (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid a valuable tool in biochemical studies .

Cellular Effects

The effects of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can affect processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid exerts its effects through binding interactions with biomolecules. It forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects are crucial for determining the safe and effective use of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid in biochemical research and potential therapeutic applications .

Metabolic Pathways

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic pathways can influence the compound’s efficacy and toxicity in biological systems .

Transport and Distribution

Within cells and tissues, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is essential for optimizing its use in biochemical studies .

Subcellular Localization

The subcellular localization of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences .

属性

IUPAC Name |

[3-[(3-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVHSTHPCKWLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584761 | |

| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072951-62-2 | |

| Record name | B-[3-[(3-Fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)